1-(4-溴-2-氟苯基)-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

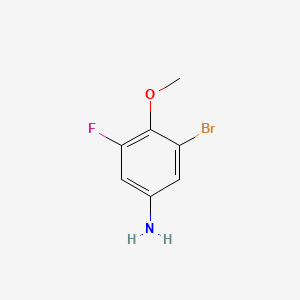

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the broader class of compounds and their characteristics.

Synthesis Analysis

The synthesis of related pyrrole-2,5-dione derivatives often involves multi-step reactions, starting from simple precursors such as pyridin-4-ol or various anilines. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with a similar bromo-fluorophenyl substitution pattern, was achieved through nitration, chlorination, N-alkylation, reduction, and condensation steps . This suggests that the synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione could also involve halogenation, nitration, and other functional group transformations.

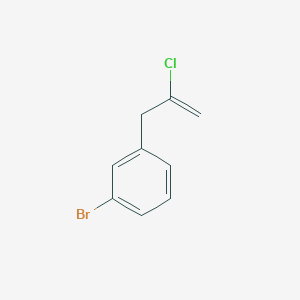

Molecular Structure Analysis

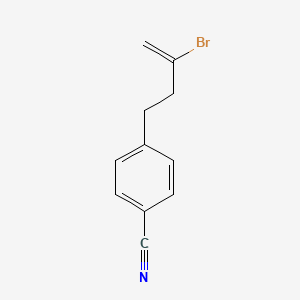

The molecular structure of pyrrole-2,5-dione derivatives is characterized by the presence of a pyrrole ring fused with a dione moiety. The substitution of the pyrrole ring with various groups, such as bromo- or fluoro-phenyl, can significantly influence the electronic properties of the molecule. For example, the introduction of electron-withdrawing groups like bromine and fluorine can enhance the compound's ability to act as an electron acceptor, which is beneficial in applications like polymer solar cells .

Chemical Reactions Analysis

Pyrrole-2,5-dione derivatives participate in various chemical reactions, including those that lead to the formation of polymers and other complex molecules. The presence of reactive sites on the pyrrole ring, such as the nitrogen atom and the carbonyl groups, allows for further functionalization. For example, the tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles were synthesized through reactions involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, followed by direct arylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2,5-dione derivatives are influenced by their molecular structure and the nature of their substituents. Solubility studies of a related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, in various solvents showed that solubility increases with temperature and varies significantly depending on the solvent, with the highest solubility observed in polar aprotic solvents like DMF, NMP, and DMSO . This information can be useful in predicting the solubility behavior of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione. Additionally, the presence of halogen substituents can lead to interesting interactions, such as π-π stacking, as observed in the crystal structure of a related quinoline-dione derivative .

科学研究应用

乙醇酸氧化酶抑制

Rooney 等人(1983 年)的研究重点是 3-羟基-1H-吡咯-2,5-二酮衍生物作为乙醇酸氧化酶 (GAO) 的抑制剂,这些化合物在体外显示出对猪肝 GAO 的有效抑制作用。这项研究强调了亲脂取代基对酶抑制的重要性,指出了在 GAO 活性受累的疾病(如高草酸尿症)中潜在的治疗应用 (Rooney 等人,1983 年)。

发光聚合物

张和 Tieke(2008 年)合成了含有吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,展示了强烈的荧光和光电应用的潜力。该研究展示了结构修饰如何影响聚合物的 оптические и электрохимические свойства,使其适用于有机发光二极管 (OLED) 和光伏电池等器件 (张和 Tieke,2008 年)。

缓蚀

Zarrouk 等人(2015 年)对 1H-吡咯-2,5-二酮衍生物的一项研究发现,它们是盐酸中碳钢的有效缓蚀剂,表明在工业防腐中应用。这些衍生物表现出抑制效率随浓度增加而增加,强调了它们在酸性环境中保护金属表面的潜力 (Zarrouk 等人,2015 年)。

抗 HIV-1 活性

Liu 等人(2016 年)对新型 3a,6a-二氢-1H-吡咯并[3,4-c]吡唑-4,6-二酮衍生物的研究显示出有希望的抗 HIV-1 活性。这项工作突出了结构相关化合物在开发用于 HIV-1 治疗的新型治疗剂中的潜力 (Liu 等人,2016 年)。

溶解度和溶剂效应

Li 等人(2019 年)对 1-(2-溴苯基)-吡咯-2,5-二酮在不同温度下在各种溶剂中的溶解度进行的研究为药物和精细化学品的配方提供了有价值的数据,有助于设计在溶解度发挥关键作用的工艺 (Li 等人,2019 年)。

作用机制

Target of Action

A compound with a similar structure, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is known to target aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes.

Mode of Action

Compounds that target aldose reductase typically inhibit the enzyme, preventing it from converting glucose into sorbitol . This can help to prevent the accumulation of sorbitol, which can cause cellular damage.

Biochemical Pathways

Inhibition of aldose reductase would primarily affect the polyol pathway, a secondary route of glucose metabolism . By inhibiting Aldose reductase, the conversion of glucose to sorbitol is reduced, potentially mitigating the harmful effects of sorbitol accumulation in cells.

Result of Action

If it acts similarly to other aldose reductase inhibitors, it may help to prevent the accumulation of sorbitol in cells, potentially reducing cellular damage and the development of complications in conditions like diabetes .

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVMHIFRABEFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。